2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the oxadiazole motif.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The phenoxy and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole ring is a known pharmacophore, making it a potential candidate for drug development. It has been explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors.
Biological Research: Its biological activity makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar structural features and applications.
1,3,4-Oxadiazole: Another isomer with different properties and reactivity.
1,2,5-Oxadiazole: A less common isomer with unique chemical behavior.
Uniqueness
2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with phenoxy and acetamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-3-18-21-19(22-25-18)15-6-4-5-7-16(15)24-12-17(23)20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
InChI Key |
DLHCQGPIQIBSQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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